N-[3-(4-chlorobenzyl)-3,4-dihydro-2H-1,3-benzoxazin-6-yl]acetamide
Description
N-[3-(4-Chlorobenzyl)-3,4-dihydro-2H-1,3-benzoxazin-6-yl]acetamide is a benzoxazine-derived acetamide compound featuring a 1,3-benzoxazin core substituted with a 4-chlorobenzyl group at position 3 and an acetamide moiety at position 4. This scaffold combines a heterocyclic ring system with halogenated aromatic and amide functionalities, which are commonly associated with bioactivity in medicinal chemistry.
Properties
Molecular Formula |
C17H17ClN2O2 |
|---|---|
Molecular Weight |
316.8 g/mol |
IUPAC Name |
N-[3-[(4-chlorophenyl)methyl]-2,4-dihydro-1,3-benzoxazin-6-yl]acetamide |
InChI |
InChI=1S/C17H17ClN2O2/c1-12(21)19-16-6-7-17-14(8-16)10-20(11-22-17)9-13-2-4-15(18)5-3-13/h2-8H,9-11H2,1H3,(H,19,21) |
InChI Key |
JFOJHWPEHWRSLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OCN(C2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
WAY-326352 is not widely produced industrially, but research laboratories synthesize it for experimental purposes.
Chemical Reactions Analysis
WAY-326352 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain elusive due to limited documentation. Major products formed from these reactions would require further investigation.
Scientific Research Applications
WAY-326352 finds applications in several scientific domains:
Neuroscience: As an NMDA receptor antagonist, it plays a role in studying neuronal function and synaptic plasticity.
Medicine: Researchers explore its potential therapeutic effects, especially related to neurological disorders.
Pharmacology: WAY-326352 contributes to drug discovery efforts targeting NMDA receptors.
Mechanism of Action
The compound’s mechanism of action involves binding to NMDA receptors, modulating glutamate-mediated neurotransmission. By blocking these receptors, it affects synaptic plasticity, learning, and memory processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoxazine Derivatives
Key Example: N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide
- Structural Similarities : Shares the 3,4-dihydro-2H-benzoxazin core and acetamide group.
- Key Differences : The substituent at position 3 is a piperidinyl-phenylmethyl group instead of 4-chlorobenzyl.
Table 1: Comparison of Benzoxazine Derivatives
| Compound Name | Core Structure | Substituent at Position 3 | Bioactivity/Application | Reference |
|---|---|---|---|---|
| N-[3-(4-Chlorobenzyl)-3,4-dihydro-2H-1,3-benzoxazin-6-yl]acetamide | 1,3-Benzoxazin | 4-Chlorobenzyl | Not specified (structural analog) | N/A |
| N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-...acetamide | 1,4-Benzoxazin | Piperidinyl-phenylmethyl | ROR-gamma modulator |
Thiadiazole-Acetamide Hybrids
details multiple 1,3,4-thiadiazole-2-yl acetamides with varying phenoxy and alkylthio substituents. For example:
- Compound 5j: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide Structural Similarities: Contains a 4-chlorobenzylthio group and acetamide linkage. Key Differences: Replaces the benzoxazin core with a thiadiazole ring. Physical Properties: Melting point 138–140°C, yield 82% .
Table 2: Representative Thiadiazole-Acetamide Analogs
| Compound ID | Substituents (Position 5) | Phenoxy Group | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| 5e | 4-Chlorobenzylthio | 5-Isopropyl-2-methylphenoxy | 132–134 | 74 |
| 5j | 4-Chlorobenzylthio | 2-Isopropyl-5-methylphenoxy | 138–140 | 82 |
| 5m | Benzylthio | 2-Methoxyphenoxy | 135–136 | 85 |
Key Insight : Thiadiazole analogs exhibit higher yields (up to 88%) and diverse melting points, suggesting that ring substitution patterns significantly influence physicochemical stability .
Arylacetamide Derivatives
Example: 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Structural Similarities : Contains an acetamide group linked to an aromatic system.
- Key Differences : Features a pyrazol-4-yl group instead of a benzoxazin core.
- Functional Relevance : Such compounds are studied for their structural resemblance to benzylpenicillin and coordination chemistry applications .
Table 3: Arylacetamide Comparison
| Compound Name | Aromatic System | Secondary Functional Group | Application | Reference |
|---|---|---|---|---|
| This compound | 1,3-Benzoxazin | 4-Chlorobenzyl | Structural analog | N/A |
| 2-(3,4-Dichlorophenyl)-N-(...pyrazol-4-yl)acetamide | Pyrazol-4-yl | 3,4-Dichlorophenyl | Ligand/coordination chemistry |
Biological Activity
N-[3-(4-chlorobenzyl)-3,4-dihydro-2H-1,3-benzoxazin-6-yl]acetamide is a compound belonging to the class of benzoxazines, which have garnered attention for their diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, providing insights into its mechanisms of action and efficacy.
1. Chemical Structure and Synthesis
The compound's structure can be represented as follows:
The synthesis of benzoxazine derivatives typically involves the condensation of phenolic compounds with amines and aldehydes. In the case of this compound, a microwave-assisted method has been employed to enhance yield and reduce reaction time.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 4-chlorobenzyl amine + phenolic precursor + acetic anhydride | Microwave irradiation | High |
| 2 | Purification via recrystallization | Ethanol | >90% |
2.1 Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of benzoxazine derivatives against various bacterial strains. The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
In a comparative study, this compound was tested against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The results indicated that this compound exhibited a notable zone of inhibition (ZOI), particularly against S. aureus.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 22 |
| B. subtilis | 18 |
2.2 Anti-inflammatory and Anticancer Properties
Benzoxazine derivatives have also been investigated for their anti-inflammatory and anticancer activities. In vitro assays revealed that this compound inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6.
Research Findings: Anti-inflammatory Effects
A study utilizing macrophage cell lines demonstrated a reduction in inflammatory markers upon treatment with the compound, suggesting its potential as an anti-inflammatory agent.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound shows inhibitory effects on enzymes involved in bacterial cell wall synthesis.
- Cytokine Modulation : It modulates the release of pro-inflammatory cytokines through the NF-kB signaling pathway.
4. Conclusion and Future Directions
This compound represents a promising candidate for further development as an antimicrobial and anti-inflammatory agent. Future research should focus on in vivo studies to validate these findings and explore its therapeutic potential in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
